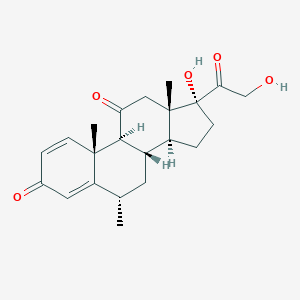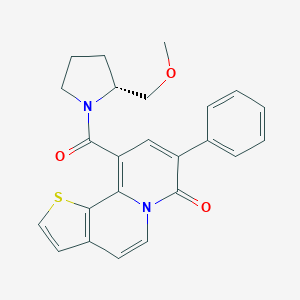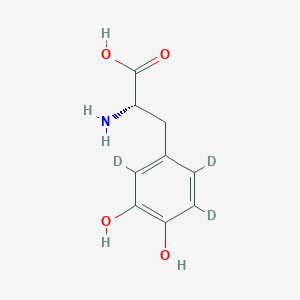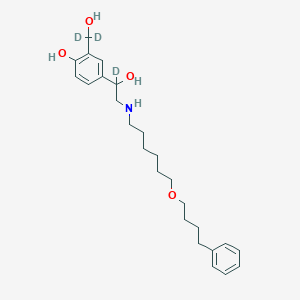
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide
説明
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide is a complex organic compound. Its synthesis and characterization require advanced techniques in organic chemistry and analytical methods.
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions, including bromination, methylation, and formylation. For example, in the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a related compound, key steps include N-benzylation, Leuckart reaction, and acidic hydrolysis (Wang Yong-mei, 2007). These methods might be applicable to the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques for analyzing the molecular structure of complex organic compounds. For instance, the crystal structure of related compounds has been characterized in various studies, such as the determination of Schiff bases (Mei-An Zhu & X. Qiu, 2011).
Chemical Reactions and Properties
Compounds like N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide often exhibit specific chemical reactions due to their functional groups. For example, the presence of bromo and formamide groups might facilitate reactions such as nucleophilic substitutions or condensation reactions.
Physical Properties Analysis
The physical properties of such compounds can be analyzed through techniques like thermal analysis and differential scanning calorimetry, as seen in the characterization of similar compounds (T. Yanagi et al., 2000).
科学的研究の応用
Heterocyclic Compound Synthesis
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide has been utilized in the synthesis of heterocyclic compounds. For instance, the photolytic intramolecular cyclization of similar bromo-hydroxy-methoxyphenethyl compounds yielded heterocyclic structures like 2-methoxy-3-oxocrinine and 8-demethyl-3-oxomaritidine, which are of interest in synthetic organic chemistry (Kametani, Kohno, Shibuya, & Fukumoto, 1971).
Photodynamic Therapy
Derivatives similar to N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide have been explored for their potential in photodynamic therapy, a treatment modality for cancer. Specifically, new zinc phthalocyanine derivatives with substituted benzenesulfonamide groups have exhibited promising fluorescence properties, high singlet oxygen quantum yields, and suitable photodegradation quantum yields. These properties are critical for Type II photosensitizers used in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Bromophenol Derivative Studies
The compound is structurally related to bromophenol derivatives, which have been isolated from the red alga Rhodomela confervoides. These derivatives have been studied for their potential biological activities, although some were found inactive against certain human cancer cell lines and microorganisms. The structure elucidation of these bromophenol derivatives contributes to the understanding of naturally occurring compounds and their potential applications (Zhao et al., 2004).
特性
IUPAC Name |
N-[(2-bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br2NO4/c1-24-17-8-13(18)12(7-16(17)23)9-20(10-21)5-4-11-2-3-15(22)14(19)6-11/h2-3,6-8,10,22-23H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEYUZMSEQUVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CN(CCC2=CC(=C(C=C2)O)Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439847 | |
| Record name | N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide | |
CAS RN |
162334-97-6 | |
| Record name | N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)











![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)